molecular formula C8H8N2O B8778148 3-Pyridineacrylamide

3-Pyridineacrylamide

Cat. No.: B8778148
M. Wt: 148.16 g/mol
InChI Key: SAUZERSNFCTTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridineacrylamide is an organic compound that features a pyridine ring attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineacrylamide typically involves the reaction of pyridine-3-carboxaldehyde with acrylamide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridineacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Pyridineacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interfere with cell signaling pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridineacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)

InChI Key

SAUZERSNFCTTSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)N

Origin of Product

United States

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